Cas no 702669-05-4 (1-cyclopentyl-1H-benzimidazole-5-carboxylic acid)

1-cyclopentyl-1H-benzimidazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid
- 1-cyclopentyl-1H-benzimidazole-5-carboxylic acid
- BS-29385
- 1-cyclopentyl-1H-1,3-benzimidazole-5-carboxylic acid
- AKOS002139207
- CS-0213003
- MLS000682302
- SR-01000092508
- SMR000314663
- F2158-0639
- HMS2694H24
- HMS1377D21
- EN300-236446
- 1-cyclopentyl-1H-1,3-benzodiazole-5-carboxylic acid
- 702669-05-4
- CHEMBL1556863
- 1-Cyclopentyl-benzimidazole-5-carboxylic Acid
- ChemDiv2_002903
- SR-01000092508-1
- 1-cyclopentyl-1,3-benzodiazole-5-carboxylicacid
- 1-cyclopentylbenzimidazole-5-carboxylic acid
-
- MDL: MFCD03834517
- Inchi: InChI=1S/C13H14N2O2/c16-13(17)9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,17)
- InChI Key: WLNVBEPDJTXPOD-UHFFFAOYSA-N
- SMILES: C1CCC(C1)N2C=NC3=C2C=CC(=C3)C(=O)O
Computed Properties
- Exact Mass: 230.105527694Da
- Monoisotopic Mass: 230.105527694Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.1Ų
1-cyclopentyl-1H-benzimidazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236446-0.25g |
1-cyclopentyl-1H-1,3-benzodiazole-5-carboxylic acid |
702669-05-4 | 95% | 0.25g |
$131.0 | 2024-06-19 | |
Life Chemicals | F2158-0639-0.5g |
1-cyclopentyl-1H-benzimidazole-5-carboxylic acid |
702669-05-4 | 95%+ | 0.5g |
$112.0 | 2023-09-06 | |
TRC | C152046-100mg |
1-Cyclopentyl-1H-benzimidazole-5-carboxylic Acid |
702669-05-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM313598-1g |
1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid |
702669-05-4 | 95% | 1g |
$167 | 2024-07-24 | |
eNovation Chemicals LLC | Y1260170-50mg |
1-Cyclopentyl-1,3-benzodiazole-5-carboxylic acid |
702669-05-4 | 95% | 50mg |
$355 | 2023-05-17 | |
Life Chemicals | F2158-0639-0.25g |
1-cyclopentyl-1H-benzimidazole-5-carboxylic acid |
702669-05-4 | 95%+ | 0.25g |
$106.0 | 2023-09-06 | |
Life Chemicals | F2158-0639-2.5g |
1-cyclopentyl-1H-benzimidazole-5-carboxylic acid |
702669-05-4 | 95%+ | 2.5g |
$236.0 | 2023-09-06 | |
Enamine | EN300-236446-0.05g |
1-cyclopentyl-1H-1,3-benzodiazole-5-carboxylic acid |
702669-05-4 | 95% | 0.05g |
$119.0 | 2024-06-19 | |
Enamine | EN300-236446-2.5g |
1-cyclopentyl-1H-1,3-benzodiazole-5-carboxylic acid |
702669-05-4 | 95% | 2.5g |
$277.0 | 2024-06-19 | |
Enamine | EN300-236446-10.0g |
1-cyclopentyl-1H-1,3-benzodiazole-5-carboxylic acid |
702669-05-4 | 95% | 10.0g |
$608.0 | 2024-06-19 |
1-cyclopentyl-1H-benzimidazole-5-carboxylic acid Related Literature
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
Additional information on 1-cyclopentyl-1H-benzimidazole-5-carboxylic acid
Comprehensive Overview of 1-cyclopentyl-1H-benzimidazole-5-carboxylic acid (CAS No. 702669-05-4): Properties, Applications, and Research Insights
1-cyclopentyl-1H-benzimidazole-5-carboxylic acid (CAS No. 702669-05-4) is a specialized organic compound belonging to the benzimidazole class, which has garnered significant attention in pharmaceutical and agrochemical research. This compound features a cyclopentyl substituent attached to the nitrogen atom of the benzimidazole core, along with a carboxylic acid functional group at the 5-position. Its unique structural attributes make it a valuable intermediate for designing novel bioactive molecules, particularly in drug discovery and material science.
The growing interest in benzimidazole derivatives stems from their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Researchers are actively exploring 1-cyclopentyl-1H-benzimidazole-5-carboxylic acid as a scaffold for developing targeted therapies, especially in oncology and infectious diseases. Recent studies highlight its potential as a kinase inhibitor or enzyme modulator, aligning with the current trend of precision medicine and personalized therapeutics.
From a synthetic chemistry perspective, the compound’s carboxylic acid group offers versatile reactivity, enabling conjugation with amines, alcohols, or other pharmacophores via amidation or esterification. This flexibility is crucial for structure-activity relationship (SAR) studies, a hot topic in modern medicinal chemistry. Laboratories frequently optimize reaction conditions to improve yields of 702669-05-4, leveraging techniques like microwave-assisted synthesis or flow chemistry—methods often searched by chemists seeking efficient protocols.
In material science, 1-cyclopentyl-1H-benzimidazole-5-carboxylic acid contributes to the development of organic semiconductors or metal-organic frameworks (MOFs), addressing the demand for sustainable electronics. Its planar benzimidazole core facilitates π-π stacking, a property exploited in designing conductive polymers—a trending area tied to renewable energy solutions.
Analytical characterization of this compound typically involves HPLC, NMR, and mass spectrometry, with researchers frequently querying "HPLC purification methods for benzimidazole carboxylic acids" or "NMR peaks of cyclopentyl-substituted benzimidazoles." Such technical queries reflect the compound’s niche yet expanding applications. Stability studies under varying pH and temperature conditions are also critical, as they inform formulation strategies—a key concern for pharmaceutical developers.
Regulatory and safety profiles of CAS 702669-05-4 adhere to standard laboratory handling protocols, with no significant hazards reported. However, proper storage away from strong oxidizers is recommended. Environmental impact assessments are rare, but its biodegradability may interest green chemistry advocates—a rising focus in industrial R&D.
Market-wise, suppliers list 1-cyclopentyl-1H-benzimidazole-5-carboxylic acid as a high-purity reference standard, catering to academic and industrial buyers. Pricing trends correlate with demand for customized heterocyclic building blocks, a sector projected to grow alongside drug discovery pipelines. Patent landscapes reveal its inclusion in proprietary compounds, signaling commercial potential.
Future directions for 702669-05-4 may involve CRISPR-based target validation or AI-driven molecular docking—topics dominating scientific discourse. Collaborative efforts between computational chemists and synthetic labs could unlock new applications, reinforcing the compound’s relevance in next-gen research.
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